2-Furyl(methylamino)acetonitrile hydrochloride

説明

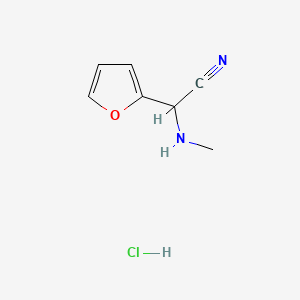

2-Furyl(methylamino)acetonitrile hydrochloride is an organic compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol. This compound is characterized by the presence of a furan ring, a nitrile group, and a methylamino group, making it a versatile intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furyl(methylamino)acetonitrile hydrochloride typically involves the reaction of furfural with methylamine and hydrogen cyanide. The reaction proceeds under acidic conditions to form the desired product. The general reaction scheme is as follows:

- Furfural + Methylamine + Hydrogen Cyanide → 2-Furyl(methylamino)acetonitrile

- 2-Furyl(methylamino)acetonitrile + Hydrochloric Acid → this compound

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

化学反応の分析

Types of Reactions: 2-Furyl(methylamino)acetonitrile hydrochloride undergoes various chemical reactions, including:

- Oxidation : The furan ring can be oxidized to form furan derivatives.

- Reduction : The nitrile group can be reduced to form amines.

- Substitution : The methylamino group can participate in nucleophilic substitution reactions.

- Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction : Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

- Substitution : Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

- Oxidation : Furan derivatives such as furfural and furoic acid.

- Reduction : Amines such as 2-Furyl(methylamino)ethanol.

- Substitution : Various substituted furan derivatives.

科学的研究の応用

The applications of 2-Furyl(methylamino)acetonitrile hydrochloride are varied, spanning across scientific research with potential uses in medicine and agriculture.

Pharmaceutical Applications

- Stabilized Pharmaceutical Composition: Pharmaceutical compositions containing a nonpeptidic pharmaceutically active ingredient with a primary or secondary amino group can be stabilized by adding an acidic compound . this compound fits the description of a nonpeptidic pharmaceutically active ingredient having a secondary amino group, suggesting it could be used as an active ingredient in such compositions .

- Solid Preparation Stability: this compound can be used in a solid preparation with titanium oxide, a plasticizer, and a chain organic acid to improve stability during light irradiation .

- Glue Degrader Compounds: this compound could potentially be related to glue degrader compounds, useful for treating or preventing respiratory, proliferative, autoimmune, autoinflammatory, inflammatory, neurological, and infectious diseases . It may also have applications in cancer treatment or prevention .

- ASK Inhibitors: Triazolopyridine compounds, which may share structural similarities with this compound, are used as medicaments for treating autoimmune disorders .

Cosmetic Applications

- Cosmetic Product Safety and Stability: In the cosmetic industry, ensuring product safety and stability is paramount . Experimental design techniques are employed to optimize formulations, and evaluate physical, sensory, and moisturizing properties .

- Topical Formulations: Topical formulations incorporating this compound could be developed using experimental design techniques like Box-Behnken design with response surface methodology to optimize and evaluate physical, sensory, and moisturizing properties .

- Bioavailability Assessment: Assessing the bioavailability of drug molecules at the site of action is crucial for understanding the efficiency of a dosage form . The real-time measurement of molecules in the skin layer has become obligatory to evaluate toxicity .

Other Applications

- C-aryl glycoside synthesis: Furyl glycosides are relevant in the synthesis of C-aryl glycosides . These glycosides have applications in various fields, including the creation of pluramycin antibiotics like kidamycin .

- Industrial Applications: Applications involving Teflon finishes may be relevant, particularly in scenarios requiring chemical inertness, water repellency, anti-sticking ability, friction resistance, and dielectric strength .

作用機序

The mechanism of action of 2-Furyl(methylamino)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring and nitrile group are key functional groups that participate in various biochemical reactions. The compound can inhibit the synthesis of inflammatory cytokines such as tumor necrosis factor-α, interleukin-1β, and interleukin-6 . This inhibition is achieved through the modulation of signaling pathways involved in inflammation.

類似化合物との比較

Similar Compounds:

- Aminoacetonitrile : An organic compound with the formula H2N−CH2−C≡N .

- 2-(Methylamino)acetonitrile : A structurally related compound with similar functional groups .

Uniqueness: 2-Furyl(methylamino)acetonitrile hydrochloride is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The combination of the furan ring, nitrile group, and methylamino group makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

生物活性

2-Furyl(methylamino)acetonitrile hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

This compound is characterized by its unique structure, which includes a furyl ring and a methylamino group. These structural features contribute to its biological activity, influencing its interactions with various biomolecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Staphylococcus aureus | 0.0098 |

| Candida albicans | 0.039 |

These findings suggest that the compound may be effective against common pathogens, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrate that this compound can induce apoptosis in various cancer cell types, particularly by modulating pathways involved in cell survival and proliferation. The IC50 values for different cancer cell lines are presented in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.5 |

| MCF-7 | 22.3 |

| A549 | 10.1 |

These results indicate that the compound has promising potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic efficacy.

The biological activity of this compound is attributed to several mechanisms:

- DNA Interaction : The compound has been shown to intercalate with DNA, potentially disrupting replication and transcription processes.

- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways, which can lead to altered cellular metabolism and increased oxidative stress in cancer cells.

- Signal Transduction Modulation : The compound may affect signaling pathways related to cell growth and apoptosis, further contributing to its anticancer properties .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound effectively reduced bacterial load in infected animal models, suggesting its potential as a treatment for bacterial infections.

- Cancer Cell Line Studies : In vitro studies on HeLa and MCF-7 cells revealed that treatment with the compound led to significant reductions in cell viability, supporting its role as a potential anticancer drug.

- Toxicology Assessments : Toxicological evaluations indicate that while the compound exhibits antimicrobial and anticancer properties, it also presents some cytotoxic effects at higher concentrations, necessitating careful dosage considerations .

特性

IUPAC Name |

2-(furan-2-yl)-2-(methylamino)acetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.ClH/c1-9-6(5-8)7-3-2-4-10-7;/h2-4,6,9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSCKUSPZVATEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C#N)C1=CC=CO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24026-94-6 | |

| Record name | 2-Furanacetonitrile, α-(methylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24026-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC140825 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-(methylamino)furan-2-acetonitrile, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。